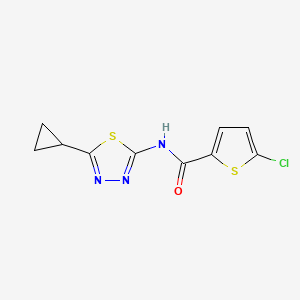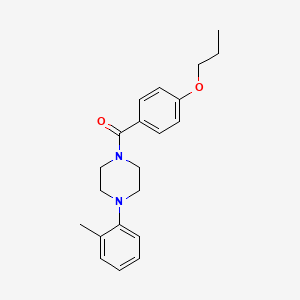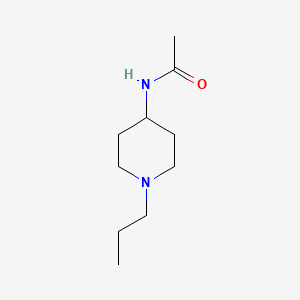
N-(3-bromobenzyl)cyclohexanecarboxamide
説明
N-(3-bromobenzyl)cyclohexanecarboxamide, also known as BCC, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BCC is a member of the benzamide family, which is known for its diverse pharmacological properties.
作用機序
The exact mechanism of action of N-(3-bromobenzyl)cyclohexanecarboxamide is not fully understood, but it is believed to act on multiple pathways in the body. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDACs, this compound may alter the expression of genes involved in cancer cell growth and inflammation. This compound has also been shown to inhibit the activity of proteasomes, which are cellular complexes that degrade proteins. By inhibiting proteasome activity, this compound may prevent the degradation of proteins that are involved in cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects, as it has been shown to reduce neuronal cell death in animal models of neurodegenerative diseases.
実験室実験の利点と制限
N-(3-bromobenzyl)cyclohexanecarboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has also been shown to have low toxicity in animal models, making it a safe compound to use in lab experiments. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for research on N-(3-bromobenzyl)cyclohexanecarboxamide. One area of research is to further investigate its potential as an anti-cancer agent. Studies could focus on optimizing the dosage and administration of this compound to maximize its effectiveness. Another area of research is to investigate its potential as an anti-inflammatory agent. Studies could focus on determining the specific pathways that this compound targets to reduce inflammation. Finally, future research could focus on investigating the potential neuroprotective effects of this compound, and its potential as a treatment for neurodegenerative diseases.
Conclusion
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have various pharmacological properties, including its potential as an anti-cancer and anti-inflammatory agent, as well as its neuroprotective effects. While the mechanism of action of this compound is not fully understood, it is believed to act on multiple pathways in the body. Future research on this compound could focus on optimizing its dosage and administration, investigating its specific mechanisms of action, and exploring its potential as a treatment for neurodegenerative diseases.
科学的研究の応用
N-(3-bromobenzyl)cyclohexanecarboxamide has been shown to have various pharmacological properties that make it a promising candidate for therapeutic applications. One of the main areas of research for this compound is its potential as an anti-cancer agent. Studies have shown that this compound inhibits the growth of cancer cells in vitro and in vivo, making it a potential chemotherapy drug. This compound has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
特性
IUPAC Name |
N-[(3-bromophenyl)methyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO/c15-13-8-4-5-11(9-13)10-16-14(17)12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAHNBIESHCPTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-(4-chloro-2-methylphenoxy)butanoyl]-4-(methylsulfonyl)piperazine](/img/structure/B4431936.png)
![3-(2-chloro-6-fluorophenyl)-5-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-4-isoxazolecarboxamide](/img/structure/B4431946.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4431951.png)

![4-chloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4431970.png)



![N-[4-(acetylamino)phenyl]-2-chloro-6-fluorobenzamide](/img/structure/B4431999.png)

![1-(2-fluorophenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B4432020.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-2-phenylbutanamide](/img/structure/B4432025.png)
